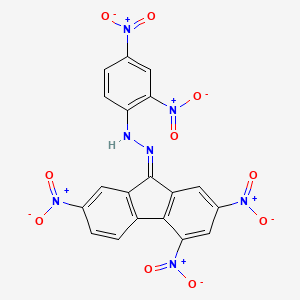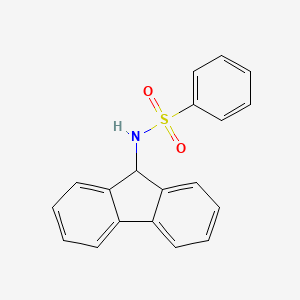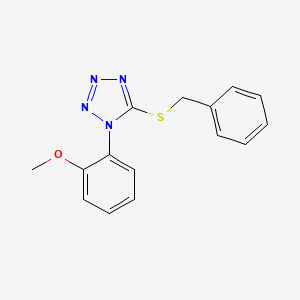![molecular formula C16H14ClFN2O3 B5768209 ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5768209.png)
ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-chloro-4-fluoroanilino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the following steps:
Formation of the Anilino Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with a suitable carbonylating agent, such as phosgene or triphosgene, to form the corresponding isocyanate intermediate.
Coupling with Benzoic Acid Derivative: The isocyanate intermediate is then reacted with ethyl 3-aminobenzoate under controlled conditions to form the desired product. The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at a temperature range of 0-50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, due to the presence of electron-withdrawing groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Product: 3-{[(3-chloro-4-fluoroanilino)carbonyl]amino}benzoic acid.
Reduction Product: Ethyl 3-{[(3-chloro-4-fluoroanilino)methylamino]benzoate.
科学的研究の応用
ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the chloro and fluoro substituents enhances its binding interactions through halogen bonding and hydrophobic interactions.
類似化合物との比較
ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Lacks the fluoro substituent, which may affect its binding affinity and reactivity.
ETHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE: Lacks the chloro substituent, which may influence its chemical stability and biological activity.
ETHYL 3-{[(3-CHLORO-4-METHYLANILINO)CARBONYL]AMINO}BENZOATE: The presence of a methyl group instead of a fluoro group can alter its electronic properties and reactivity.
Uniqueness: ETHYL 3-{[(3-CHLORO-4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and binding interactions. These substituents also contribute to its stability and specificity in various applications.
特性
IUPAC Name |
ethyl 3-[(3-chloro-4-fluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-2-23-15(21)10-4-3-5-11(8-10)19-16(22)20-12-6-7-14(18)13(17)9-12/h3-9H,2H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKAIKJWRBVVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[AMINO(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYLIDENE]AMINO 4-FLUOROBENZOATE](/img/structure/B5768144.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![1-Cyclopropyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768167.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5768176.png)

![N5-ETHYL-N6,N6-DIMETHYL-N5-PHENYL-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE](/img/structure/B5768202.png)
![4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5768213.png)

![{2-methyl-5-[(2-naphthylamino)carbonyl]-3-thienyl}acetic acid](/img/structure/B5768229.png)


![N-(2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5768250.png)
